molecular formula C24H23D5N2O5.HCl B1164878 1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-

1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-

Cat. No. B1164878
M. Wt: 465.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 86541-74-4 (unlabeled)

Scientific Research Applications

Synthesis Processes

  • Synthesis of Intermediates

    1H-1-Benzazepine-1-acetic acid derivatives are used as intermediates in various synthesis processes. For instance, they are utilized in the synthesis of benazepril hydrochloride, an anti-hypertensive drug. This involves using L-homphenylalanine alkyl ester and other starting materials in a two-step alkylation process, optimizing reaction conditions for yield and diastereomer ratios (Kafssi Hassan et al., 2007).

  • Development of Novel Synthesis Methods

    New processes for preparing precursors to drugs like benazepril have been developed. This includes the optimization of reaction conditions and separation of diastereomeric products (Kafssi Hassan et al., 2007).

Pharmacological Research

  • Drug Discovery

    Certain 1H-1-Benzazepine-1-acetic acid derivatives have shown potential in drug discovery. For example, compounds like SKF83959 have been studied for their modulation on the sigma-1 receptor, suggesting a new role for these compounds in pharmacological research (Lin Guo et al., 2013).

  • Exploration of Biological Activities

    Research into 1,3-oxazepine derivatives, which are chemically related, has revealed various biological activities, such as antibacterial properties and enzyme inhibition potential. These derivatives are synthesized using specific reactions and might offer insight into new therapeutic applications (Z. Abood et al., 2012).

Molecular and Chemical Studies

  • Study of Molecular Structure and Function

    Investigations into the structural aspects of 1H-1-Benzazepine-1-acetic acid derivatives have been conducted to understand their molecular configuration and potential functions in different contexts, such as receptor antagonism and channel inhibition (E. Kuzhikandathil et al., 2002).

  • Development of Synthetic Strategies

    Research has also focused on developing efficient synthetic strategies for these compounds, exploring different chemical pathways and reaction conditions to optimize yield and selectivity (T. Ohtani et al., 2002).

properties

Product Name

1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-

Molecular Formula

C24H23D5N2O5.HCl

Molecular Weight

465.98

IUPAC Name

2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl

Origin of Product

United States

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